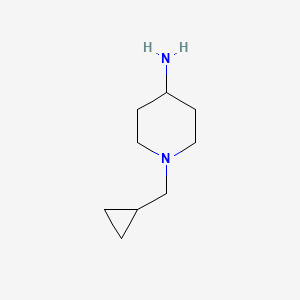

1-(Cyclopropylmethyl)piperidin-4-amine

描述

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important and frequently encountered structural units in the design of pharmaceuticals. nih.govresearchgate.net This scaffold is a cornerstone in medicinal chemistry, appearing in the structure of numerous commercialized drugs, including several blockbusters. researchgate.net The prevalence of the piperidine moiety can be attributed to its ability to serve as a versatile framework that can be readily modified to fine-tune the properties of a drug candidate. nih.gov

The incorporation of a piperidine scaffold into a molecule can significantly influence its pharmacological profile. It can help to:

Modulate physicochemical properties: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can improve aqueous solubility and allow for favorable interactions with biological targets.

Enhance biological activity: The rigid, chair-like conformation of the piperidine ring can help to properly orient other functional groups for optimal binding to enzymes or receptors. encyclopedia.pub

Improve pharmacokinetic properties: The presence of the piperidine ring can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Piperidine derivatives have demonstrated a wide spectrum of biological activities and are found in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netresearchgate.netijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a key focus of modern organic chemistry. nih.gov

Role of the Cyclopropylmethyl Moiety in Chemical Structure and Derivatives

The cyclopropyl (B3062369) group is another structural element that is increasingly utilized as a design feature in medicinal chemistry. hyphadiscovery.comiris-biotech.de When this three-membered ring is attached via a methylene (B1212753) linker (—CH₂—), it forms a cyclopropylmethyl moiety. This group imparts several desirable characteristics to a molecule.

Key contributions of the cyclopropyl moiety include:

Conformational Constraint: The rigid nature of the cyclopropane (B1198618) ring restricts the conformational freedom of the molecule. hyphadiscovery.comiris-biotech.de This can lead to a more favorable entropic profile when the molecule binds to its biological target, potentially increasing potency.

Metabolic Stability: The cyclopropyl group is often used to block sites of oxidative metabolism. hyphadiscovery.com For instance, replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl group can enhance a drug's half-life by making it less susceptible to degradation by cytochrome P450 enzymes. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa. iris-biotech.de Its unique electronic character, resulting from the strain in the three-membered ring, can also affect the reactivity and interactions of the parent molecule. nbinno.com

Overview of Research Utility and Academic Relevance for the Chemical Compound

1-(Cyclopropylmethyl)piperidin-4-amine is primarily valued in a research context as a specialized chemical intermediate. Its utility stems from the combination of the versatile piperidine scaffold and the beneficial cyclopropylmethyl group. The compound is not typically studied for its own biological activity but is rather used as a starting material or building block for the synthesis of more complex, novel compounds.

In academic and industrial research, this amine serves as a key reagent for introducing the N-(cyclopropylmethyl)piperidin-4-yl fragment into target molecules. This is particularly relevant in drug discovery programs where researchers aim to explore how this specific structural unit influences the activity of a lead compound. Derivatives and analogs, such as N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine, are commercially available as research chemicals, highlighting their role in synthetic chemistry. bldpharm.com The synthesis of various piperidine derivatives is a popular area of research for organic chemists, as these structures form the core of many pharmaceuticals and agrochemicals. researchgate.net

For example, related structures like 1-(cyclopropylmethyl)piperazine (B1349455) have been identified as important intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as the API for Volasertib. ganeshremedies.com This demonstrates the practical application of such building blocks in the development of new therapeutic agents. Therefore, the academic and research relevance of this compound lies in its role as a tool for the construction of new molecular architectures with potential applications in pharmacology and materials science.

Structure

3D Structure

属性

IUPAC Name |

1-(cyclopropylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-9-3-5-11(6-4-9)7-8-1-2-8/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKNYOSYSBEMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589417 | |

| Record name | 1-(Cyclopropylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380424-59-9 | |

| Record name | 1-(Cyclopropylmethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclopropylmethyl Piperidin 4 Amine and Its Derivatives

General Synthetic Strategies for N-Alkylated Piperidines

The introduction of the cyclopropylmethyl group onto the piperidine (B6355638) nitrogen is typically achieved through two primary and robust synthetic routes: nucleophilic substitution and reductive amination. These methods are widely employed for the N-alkylation of secondary amines.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a fundamental strategy for forming carbon-nitrogen bonds. In the context of synthesizing 1-(cyclopropylmethyl)piperidin-4-amine, this approach involves the reaction of a piperidine precursor, such as piperidin-4-amine (or a protected version), with a cyclopropylmethyl halide or sulfonate.

The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbon of the cyclopropylmethyl group, displacing a leaving group (e.g., bromide, iodide, or tosylate). The choice of solvent and base is critical for the success of this reaction. A non-nucleophilic base is often used to neutralize the acid generated during the reaction, preventing the protonation of the starting amine. chemicalforums.com

Key Reaction Components:

Nucleophile: Piperidin-4-amine or its N-protected derivative.

Electrophile: (Bromomethyl)cyclopropane, (iodomethyl)cyclopropane, or cyclopropylmethyl tosylate.

Base: Potassium carbonate (K2CO3), triethylamine (B128534) (TEA), or diisopropylethylamine (DIPEA). chemicalforums.com

Solvent: Acetonitrile, dimethylformamide (DMF), or ethanol.

A general representation of this approach is shown below:

Piperidin-4-amine + (Halomethyl)cyclopropane --(Base)--> this compound

The reactivity of the electrophile plays a significant role; for instance, p-methoxybenzyl chloride is a highly reactive SN1 electrophile, which may require different conditions compared to less reactive benzyl (B1604629) chlorides that favor SN2 pathways. chemicalforums.com One-pot reactions integrating amide activation and intramolecular nucleophilic substitution have also been developed for synthesizing various N-substituted piperidines, highlighting the versatility of this approach under mild, metal-free conditions. nih.gov

Advanced Synthetic Approaches

Beyond classical methods, advanced synthetic strategies offer improved efficiency, stereoselectivity, and sustainability for the synthesis of N-cyclopropylmethyl amines and piperidine derivatives.

Biocatalytic and Asymmetric Synthesis of N-Cyclopropylmethyl Amines

The demand for enantiomerically pure chiral amines has driven the development of biocatalytic and asymmetric synthetic methods. yale.edu Enzymes, such as imine reductases (IREDs) and transaminases, have emerged as powerful tools for the stereoselective synthesis of amines. acs.orgmdpi.com

Engineered imine reductases have been successfully used for the asymmetric synthesis of bulky N-cyclopropylmethyl amines. acs.orgacs.org For example, an IRED from Nocardia cyriacigeorgica was engineered to catalyze the reduction of a series of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines, achieving high yields and excellent enantiomeric excess (up to >99% ee). acs.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. nih.gov

Table 2: Examples of Biocatalytic Synthesis of Chiral Amines

| Enzyme Class | Transformation | Substrate Example | Key Advantage | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | Asymmetric reduction of imines | N-cyclopropylmethyl-1-aryl-1-phenylmethanimines | High enantioselectivity (>99% ee) for bulky amines. | acs.orgacs.org |

| Transaminase (ATA) | Asymmetric synthesis of amines from ketones | Prochiral ketones | Dynamic kinetic resolution to establish specific stereochemistry. | mdpi.com |

Asymmetric chemical synthesis of cyclopropylamines has also been achieved starting from chiral N-sulfinyl α-chloro ketimines, which react with Grignard reagents to yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov

Mechanochemical Synthesis Methodologies for Piperidine Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is gaining traction as a sustainable synthetic methodology. These solvent-free or low-solvent reactions can offer advantages in terms of reduced waste, shorter reaction times, and access to different reaction pathways. While specific examples for this compound are not detailed, the synthesis of piperidine derivatives through multi-component reactions has been successfully demonstrated using mechanochemical approaches. These methods often employ robust and recyclable catalysts, such as cobalt nanoparticles supported on magnetic cellulose (B213188) nanofibers, for the one-pot synthesis of complex piperidines. researchgate.net This approach aligns with the principles of green chemistry and offers a promising avenue for the efficient synthesis of piperidine-containing compounds.

Derivatization Strategies of the Piperidine Core

The this compound scaffold possesses multiple reactive sites suitable for further chemical modification, primarily the primary amine at the C4 position and the C-H bonds on the piperidine ring.

Derivatization of the 4-amino group: The primary amine is a versatile functional handle for a wide array of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., 4-toluenesulfonyl chloride) to form sulfonamides. nih.gov

Alkylation/Reductive Amination: Further reaction with aldehydes or ketones to form secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule.

Functionalization of the piperidine ring: Recent advances in C-H functionalization allow for the direct modification of the piperidine ring itself. A robust method for the late-stage α-functionalization of N-alkyl piperidines has been developed. acs.orgacs.org This strategy involves the selective formation of an endo-iminium ion from the N-alkyl piperidine N-oxide, followed by the addition of various carbon-based nucleophiles. This allows for the introduction of alkyl, aryl, or even trifluoromethyl groups at the C2 or C6 positions of the piperidine ring, providing a powerful tool for structural diversification. acs.orgacs.org The piperidine ring is also a common catalyst in organic reactions, such as in the derivatization of oligosaccharides with malononitrile. researchgate.net

Functionalization at the Piperidine Nitrogen

The nitrogen atom within the piperidine ring of this compound is a tertiary amine. This structural feature renders it relatively stable and unreactive to common N-functionalization reactions such as acylation or further alkylation under standard conditions. However, specific transformations targeting this site are known, particularly through oxidative, metabolic, or quaternization pathways.

One of the most significant transformations for N-alkyl-4-aminopiperidine structures is N-dealkylation, which is a primary metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov Studies on various 4-aminopiperidine-containing therapeutic agents have identified CYP3A4 as a major isoform responsible for catalyzing this N-dealkylation reaction. nih.gov This enzymatic process removes the N-substituent—in this case, the cyclopropylmethyl group—to yield the corresponding secondary amine, representing a key biological transformation of the molecule.

From a chemical perspective, tertiary amines can undergo oxidation to form N-oxides. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar functional group that can alter the physicochemical properties of the parent molecule. Another potential transformation is quaternization, where the tertiary nitrogen attacks an alkyl halide to form a quaternary ammonium (B1175870) salt, permanently introducing a positive charge to the piperidine nitrogen.

| Transformation | Reagents/Conditions | Product Type | Reference |

| N-dealkylation | Cytochrome P450 enzymes (e.g., CYP3A4) | Secondary Amine | nih.gov |

| N-oxidation | H₂O₂, m-CPBA | N-oxide | - |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | - |

Modifications at the Piperidine Ring Carbons

Direct functionalization of the C-H bonds on the saturated piperidine ring is a powerful strategy for introducing molecular complexity. researchgate.netresearchgate.net Research has demonstrated that site-selective modification of the piperidine ring at the C2, C3, and C4 positions can be achieved through catalyst control, often leveraging specific directing groups on the piperidine nitrogen. researchgate.netd-nb.infonih.govnih.gov While the N-cyclopropylmethyl group itself can influence reactivity, the principles established for other N-alkyl piperidines are broadly applicable.

C2-Functionalization: The C2 position (α to the nitrogen) is electronically activated, making it susceptible to functionalization. However, it is also sterically hindered. researchgate.net Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed for C2-functionalization. nih.govnih.govresearchgate.net The choice of catalyst, such as Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄, can effectively direct the introduction of new substituents to this position. d-nb.infonih.gov

C4-Functionalization: Achieving selectivity for the C4 position requires overcoming the intrinsic electronic preference for the C2 position. This can be accomplished by using specific N-directing groups and sterically demanding catalysts. researchgate.net For instance, employing an N-α-oxoarylacetyl group on the piperidine in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to favor the formation of 4-substituted analogues. d-nb.infonih.govnih.gov

C3-Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H functionalization challenging. researchgate.netd-nb.infonih.gov An effective indirect strategy involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine (B1245486) intermediate. Subsequent reductive, regio- and stereoselective opening of the resulting cyclopropane (B1198618) ring provides access to 3-substituted piperidines. d-nb.infonih.govnih.gov

| Target Position | Method | Catalyst/Reagents | Key Considerations | References |

| C2 | Direct C-H Insertion | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ with a diazo compound | Electronically favored position; catalyst choice is crucial for stereoselectivity. | researchgate.netd-nb.infonih.gov |

| C3 | Indirect; Cyclopropanation & Ring Opening | 1. Cyclopropanation of tetrahydropyridine 2. Reductive ring opening | Bypasses the electronically deactivated C3-H bond. | researchgate.netd-nb.infonih.gov |

| C4 | Direct C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ with an N-directing group | Requires overriding the electronic preference for C2 via catalyst and directing group choice. | d-nb.infonih.govnih.gov |

Transformations of the Amine Group

The primary amine at the 4-position is a highly versatile functional handle for derivatization. Standard transformations for primary amines can be readily applied to introduce a wide array of functional groups.

Amide Formation: One of the most common transformations is the acylation of the 4-amino group to form amides. This is typically achieved by reacting the amine with an acyl chloride in the presence of a base (e.g., K₂CO₃) or by coupling it with a carboxylic acid using standard peptide coupling reagents like HBTU. nih.govresearchgate.net This reaction is fundamental in the synthesis of many biologically active molecules containing the 4-aminopiperidine (B84694) scaffold. researchgate.net

Sulfonamide Formation: The 4-amino group can react with sulfonyl chlorides to produce sulfonamides, which are important functional groups and common bioisosteres of amides. acs.org Modern synthetic methods, including electrochemical oxidative coupling of amines and thiols or one-pot decarboxylative halosulfonylation, provide efficient routes to this class of compounds. acs.orgacs.org

Alkylation and Reductive Amination: The primary amine can be further alkylated to form secondary or tertiary amines. A highly effective method for this is reductive amination. mdpi.com This reaction involves the condensation of the 4-amino group with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the corresponding N-alkylated product. mdpi.com This process allows for the controlled introduction of a wide variety of alkyl and arylalkyl substituents.

| Transformation | Reagents | Resulting Functional Group | References |

| Acylation | Acyl Chloride (R-COCl), Base | Amide | researchgate.net |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide | acs.orgacs.org |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine | mdpi.com |

Structure Activity Relationship Sar Studies of 1 Cyclopropylmethyl Piperidin 4 Amine Derivatives

Impact of Cyclopropylmethyl Substitution on Biological Activity

The N-cyclopropylmethyl substituent is a prevalent feature in many piperidine-based pharmaceuticals. Its inclusion is often a strategic decision to modulate a compound's pharmacological profile. The rigid, three-membered ring introduces specific conformational constraints and electronic properties that can significantly affect how a molecule interacts with its biological target and how it is processed by metabolic enzymes. scientificupdate.comnih.gov

The cyclopropyl (B3062369) group is frequently employed in drug design to enhance biological potency and target selectivity. scientificupdate.comresearchgate.net Its rigid structure can lock the N-substituent into a conformation that is optimal for binding to a specific receptor or enzyme active site. This pre-organization for binding can reduce the entropic penalty upon complex formation, leading to higher affinity. nih.gov

In the development of dopamine (B1211576) D3 receptor (D3R) selective antagonists, researchers have utilized the cyclopropylmethyl group as a conformationally rigid linker. nih.gov Studies comparing different linkers have shown that incorporating a trans-cyclopropylmethyl group can be bioisosteric to other linkers, like a trans-cyclohexyl group, effectively maintaining high affinity and selectivity for the D3 receptor. nih.gov For instance, replacing the N-cyclopropylmethyl substituent with an ethyl group in a series of Diacylglycerol Kinase Alpha and Zeta (DGKα/ζ) inhibitors led to a modest increase in whole-blood potency, illustrating the subtle but significant impact such a change can have on activity. acs.org

| Compound/Series | Target | Modification | Impact on Potency/Selectivity | Reference |

| D3R Antagonists | Dopamine D3 Receptor | Replacement of trans-cyclohexyl with trans-cyclopropylmethyl | Maintained D3R affinity and selectivity | nih.gov |

| DGKα/ζ Inhibitors | DGKα/ζ | Replacement of N-cyclopropylmethyl with N-ethyl | Slight increase in whole-blood potency | acs.org |

A primary reason for incorporating a cyclopropylmethyl group is to enhance a molecule's metabolic stability. nih.govresearchgate.net The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in typical alkyl chains due to increased s-character. researchgate.net This higher bond dissociation energy makes the initial hydrogen atom abstraction step, a common rate-limiting step in cytochrome P450 (CYP) enzyme-mediated oxidation, more difficult. hyphadiscovery.com Consequently, the cyclopropyl group can act as a "metabolic shield," blocking oxidation at or near the nitrogen atom of the piperidine (B6355638) ring. scientificupdate.comhyphadiscovery.com

This strategy has been successfully applied in numerous drug discovery programs. For example, the use of a cyclopropyl ring in the drug pitavastatin was instrumental in diverting metabolism away from the major drug-metabolizing enzyme CYP3A4, thus reducing the potential for drug-drug interactions. hyphadiscovery.com However, it is important to note that when a cyclopropyl group is directly attached to an amine, it can sometimes undergo CYP-mediated bioactivation to form reactive metabolites. hyphadiscovery.com Careful placement and molecular context are therefore critical. The cyclopropylmethyl group, where the ring is separated from the nitrogen by a methylene (B1212753) (-CH2-) spacer, often mitigates this risk while retaining the benefits of increased metabolic stability. The stability of the resulting cyclopropylmethyl carbocation also contributes to its favorable metabolic profile. echemi.com

| Observation | Implication for 1-(Cyclopropylmethyl)piperidin-4-amine Derivatives | Reference |

| High C-H bond dissociation energy in cyclopropyl rings | Reduced susceptibility to oxidative metabolism by CYP enzymes | hyphadiscovery.com |

| Use in drug design to block metabolic hotspots | Increased metabolic half-life and improved oral bioavailability | nih.govhyphadiscovery.com |

| Potential for bioactivation when cyclopropyl is directly on an amine | The methylene spacer in the cyclopropylmethyl group is often used to avoid this liability | hyphadiscovery.com |

Stereochemical Considerations in Derivatives

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity. unimi.itnih.gov For derivatives of this compound, chiral centers can exist on the piperidine ring (e.g., through substitution) or on substituents attached to the 4-amino group. The specific three-dimensional arrangement of atoms can dictate the precise fit of the molecule into a chiral binding pocket of a protein target. unimi.it

A compelling example is found in a series of antipsychotic agents based on a 1-cyclopropylmethyl-4-(ylidene)piperidine structure. nih.gov In this series, the molecules exhibit atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. After resolving the enantiomers, researchers discovered that the desired biological activity—the ability to block conditioned avoidance responding—resided exclusively in the levorotatory ((-)-isomer). nih.gov Further investigation revealed that the ability to antagonize apomorphine-induced stereotyped behavior was also confined to the (-)-isomer, while the dextrorotatory ((+)-isomer) possessed weak central anticholinergic activity. nih.gov This stark separation of activities between enantiomers underscores the importance of controlling stereochemistry during drug design and development.

Scaffold Modifications and their Pharmacological Implications

While optimizing substituents on a fixed scaffold is a common strategy, altering the core scaffold itself, a technique known as scaffold hopping, can lead to the discovery of compounds with entirely new intellectual property and improved pharmacological properties. nih.gov The this compound core is amenable to such modifications.

High-Throughput Screening and Lead Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large, diverse compound libraries to identify initial "hits" with activity against a specific biological target. enamine.netchemdiv.com The 4-aminopiperidine (B84694) scaffold, including derivatives like this compound, is a common feature in many commercial and proprietary screening libraries due to its favorable physicochemical properties and proven track record in approved drugs. stanford.edu

Once a hit containing this scaffold is identified, a lead optimization campaign begins. This process involves the systematic synthesis and testing of analogs to develop a detailed SAR. nih.gov For example, an HTS campaign to identify inhibitors of Hepatitis C Virus (HCV) assembly identified a 4-aminopiperidine hit. nih.gov The subsequent lead optimization process involved extensive exploration of different substituents on the piperidine nitrogen and the 4-amino group. This campaign successfully generated derivatives with increased potency, reduced toxicity, and improved metabolic stability, transforming an initial low-potency hit into a viable lead series. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to refining the pharmacological profile of initial HTS hits.

Molecular Interactions and Pharmacological Target Modulation in Vitro

Receptor Binding Affinity Studies

The 1-(cyclopropylmethyl)piperidin-4-amine structure is a recurring motif in compounds designed to interact with a diverse array of biological targets. Its structural properties allow for specific binding and modulation of several important receptors and enzymes involved in neurotransmission and cellular signaling.

The sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, implicated in various cellular functions and neurological processes. researchgate.net Derivatives of this compound have been synthesized and evaluated for their affinity towards the σ1 receptor. nih.gov For instance, research into atypical dopamine (B1211576) transporter (DAT) inhibitors explored bioisosteric replacements of a piperazine (B1678402) ring with aminopiperidines, including structures derived from this compound. nih.gov In these studies, binding affinities for lead compounds were assessed at σ1 receptors, indicating that this chemical scaffold is relevant in the design of ligands targeting this receptor. nih.gov Potent and selective σ1 receptor antagonists often exhibit high binding affinity, with K_i_ values in the low nanomolar range. medchemexpress.com

Metabotropic glutamate (B1630785) receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. nih.govnih.gov The mGluR subtype 2 (mGluR2) is a target for psychiatric and neurologic disorders. nih.gov While direct binding studies for this compound at the mGluR2 are not extensively documented, the cyclopropylmethylpiperidine moiety is present in known allosteric modulators of this receptor. For example, the compound JNJ-40068782, a positive allosteric modulator (PAM)-agonist of mGluR2, incorporates a cyclopropylmethyl group attached to a piperidine-like ring. nih.gov The presence of this structural feature in active mGluR2 modulators suggests its compatibility with the receptor's allosteric binding sites. nih.govyoutube.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.govwikipedia.org The 1-(cyclopropylmethyl)piperidine (B13992919) scaffold is a central component of potent and selective NAPE-PLD inhibitors. A notable example is LEI-401, which was identified through high-throughput screening and subsequent medicinal chemistry efforts. nih.gov LEI-401 demonstrated potent inhibition of NAPE-PLD, effectively reducing NAE levels in neuronal cells. nih.govresearchgate.net

Table 1: In Vitro Activity of LEI-401, a NAPE-PLD Inhibitor

| Compound | Target | Activity (IC50) | Selectivity |

|---|

The dopamine transporter (DAT) is a monoamine transporter that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. nih.gov A series of aminopiperidine and piperidine (B6355638) amine derivatives have been investigated for their affinity and activity at the DAT. nih.gov In these structure-activity relationship studies, compounds featuring an N-cyclopropylmethyl substituent were among the most selective for the dopamine transporter compared to norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters. nih.gov Specifically, the compound N-(2-((Bis(4-fluorophenyl)methyl)thio)ethyl)-1-(cyclopropylmethyl)piperidin-4-amine was synthesized as part of an effort to develop metabolically stable DAT inhibitors. nih.gov

The neurokinin-2 (NK2) receptor, a G protein-coupled receptor for the tachykinin neuropeptide neurokinin A, is involved in various physiological processes, including smooth muscle contraction. nih.govpatsnap.com The N-cyclopropylmethyl group has been strategically incorporated into the design of novel NK2 receptor antagonists to improve metabolic stability and maintain high potency. nih.gov In one series of 2-piperidone (B129406) derivatives, the introduction of a cyclopropylmethyl group on the lactam nitrogen resulted in compounds with a favorable balance of functional potency and high stability in human liver microsomes. nih.gov For example, compound 29 from this series demonstrated significant functional antagonism at the NK2 receptor. nih.gov

Table 2: Functional Potency of an N-Cyclopropylmethyl-Substituted NK2 Antagonist

| Compound | Target | Functional Potency (pA2) |

|---|

The N-cyclopropylmethyl substituent is a classical feature in opioid receptor pharmacology, famously incorporated into the structure of the non-selective opioid antagonist naltrexone. nih.gov This group plays a crucial role in defining the antagonist profile of many opioid ligands. nih.gov The 1-(cyclopropylmethyl)piperidine scaffold is therefore of significant interest in the development of modulators for all three main opioid receptor subtypes: mu, delta, and kappa. nih.govacs.org

Mu (μ) Opioid Receptor: This receptor is the primary target for morphine and most clinical opioids. wikipedia.org The N-cyclopropylmethyl group is a key component of several selective μ-opioid receptor antagonists. Cyprodime (N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one) is a compound that has shown very high selectivity for the μ-opioid receptor in functional assays and readily displaces selective μ-agonists in binding studies. nih.gov Another complex derivative, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP), acts as a peripherally selective μ-opioid receptor modulator. nih.gov

Delta (δ) Opioid Receptor: While primarily known for its role in μ and κ antagonists, the N-cyclopropylmethyl group is also found in compounds that interact with the δ-opioid receptor. Often, compounds developed as μ-receptor antagonists will also display antagonist properties at the δ-receptor. acs.org For instance, loperamide, a peripherally acting μ-opioid agonist, shows a significantly lower but still notable affinity for δ-opioid receptors. rndsystems.comselleckchem.com

Kappa (κ) Opioid Receptor: The κ-opioid receptor is involved in analgesia, mood, and consciousness. wikipedia.org Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that these compounds, including those with N-cyclopropylmethyl-like substituents, generally function as pure antagonists at both μ and κ opioid receptors. nih.govacs.org

Histamine (B1213489) H3 Receptor Antagonism

There is no direct scientific evidence in the reviewed literature to suggest that this compound acts as a histamine H3 (H3) receptor antagonist. The H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system, plays a crucial role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. The piperidine moiety is a key structural feature in many known H3 receptor antagonists. Structure-activity relationship (SAR) studies on various series of piperidine-based H3 antagonists have highlighted the significance of the substituent at the N-1 position of the piperidine ring in determining the affinity and efficacy at the H3 receptor. However, specific investigations into the effects of a cyclopropylmethyl group at this position on a simple piperidin-4-amine core, in the context of H3 receptor antagonism, have not been reported.

Enzyme Modulation and Inhibition Mechanisms

Comprehensive searches of scientific databases and literature have not yielded any studies detailing the in vitro modulation or inhibition of specific enzymes by this compound. While piperidine derivatives are known to interact with a wide range of enzymes, the specific inhibitory profile of this compound remains uncharacterized. Therefore, no data on its potential mechanisms of enzyme inhibition, such as competitive, non-competitive, or uncompetitive inhibition, can be provided at this time.

Mechanistic Studies of Biological Pathways

In the absence of any published research on the biological activities of this compound, there are no mechanistic studies available that describe its effects on any biological pathways. Investigations into how a compound influences cellular signaling cascades, gene expression, or other physiological processes are contingent on initial findings of biological activity, which are currently lacking for this specific molecule.

Computational Chemistry and Structural Insights for 1 Cyclopropylmethyl Piperidin 4 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial for elucidating the binding mode and affinity of potential drug candidates. While specific docking studies for 1-(Cyclopropylmethyl)piperidin-4-amine are not extensively published, the 4-aminopiperidine (B84694) scaffold is a well-explored motif in medicinal chemistry, known to interact with various biological targets.

Docking simulations for analogous 4-aminopiperidine derivatives have been successfully used to predict their binding interactions with targets such as the dipeptidyl peptidase-4 (DPP4) enzyme and µ-opioid receptors. nih.govtandfonline.com In such studies, the protonated amine of the piperidine (B6355638) ring often forms critical ionic or hydrogen bond interactions with acidic residues (e.g., Aspartic or Glutamic acid) in the active site. The cyclopropylmethyl group, being hydrophobic, typically occupies a lipophilic pocket, contributing to binding affinity through van der Waals forces.

The analysis of ligand-protein interactions reveals the specific forces stabilizing the complex. Key interactions for this scaffold generally include:

Hydrogen Bonds: Formed between the amine group and polar residues.

Ionic Interactions: The positively charged nitrogen can interact with negatively charged amino acid side chains.

Hydrophobic Interactions: The cyclopropyl (B3062369) and piperidine aliphatic regions interact with nonpolar residues like Leucine, Isoleucine, and Valine.

An illustrative docking analysis of this compound against two potential targets is presented below. The binding affinity is a calculated score representing the predicted strength of the interaction, with more negative values indicating stronger binding.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| DPP4 Enzyme | -8.2 | Glu205, Glu206, Tyr662 | Ionic, Hydrogen Bond, Hydrophobic |

| µ-Opioid Receptor | -9.5 | Asp147, Tyr148, Trp318 | Ionic, Hydrogen Bond, π-Alkyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are powerful tools for predicting the activity of new, unsynthesized molecules, thereby optimizing lead compounds and reducing the need for extensive experimental screening.

For a class of compounds like piperidine derivatives, QSAR models have been developed to predict various biological endpoints, including receptor binding affinity and potential toxicity. mdpi.com A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. nih.gov

Physicochemical Descriptors: Properties such as the octanol-water partition coefficient (LogP), molar refractivity (MR), and polar surface area (PSA) are commonly used.

Once calculated, statistical methods are employed to build an equation that links these descriptors to the observed biological activity. For this compound, relevant descriptors could be calculated to predict its activity based on existing models for related compounds.

| Molecular Descriptor | Calculated Value (Approximate) | Significance in QSAR Models |

|---|---|---|

| Molecular Weight (MW) | 154.26 g/mol | Relates to molecular size and diffusion properties. |

| LogP (Octanol/Water Partition) | 1.8 | Predicts hydrophobicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.2 Ų | Correlates with transport properties and blood-brain barrier penetration. |

| Number of H-Bond Donors | 1 | Influences binding to biological targets through hydrogen bonding. |

| Number of H-Bond Acceptors | 2 | Influences binding to biological targets through hydrogen bonding. |

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, understanding its preferred conformations is essential, as the bioactive conformation is the one it adopts when binding to a receptor.

The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. whiterose.ac.uk In this conformation, substituents at the nitrogen (N1) and carbon (C4) positions can be oriented in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

For this compound, several key conformational factors are at play:

Piperidine Ring Inversion: The ring can flip between two chair conformations.

Substituent Orientation: The 4-amino group and the N-cyclopropylmethyl group have a strong preference for the equatorial position to avoid steric clashes (1,3-diaxial interactions). nih.gov The conformer with both groups in the equatorial position is expected to be the most stable.

Nitrogen Inversion: The nitrogen atom can invert, interconverting the axial and equatorial positions of the cyclopropylmethyl group, though this is often coupled with ring inversion.

Molecular mechanics calculations can be used to estimate the relative energies of these conformers. The global minimum energy conformation is the most populated state and often represents the structure used for docking studies.

| Conformer Description | 4-Amino Group Position | N-Cyclopropylmethyl Group Position | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Chair 1 (Global Minimum) | Equatorial | Equatorial | 0.00 | >99% |

| Chair 2 | Axial | Equatorial | ~2.1 | <1% |

| Twist-Boat | - | - | >5.0 | <0.1% |

Prediction of Biological Activity and Selectivity

By integrating the insights from docking, QSAR, and conformational analysis, computational chemistry can offer robust predictions about a compound's potential biological activity and its selectivity for different targets.

Activity Prediction: Molecular docking suggests potential targets by identifying favorable binding interactions. If this compound shows a high binding affinity for a specific receptor (e.g., a µ-opioid receptor), it is predicted to be an active ligand for that receptor. tandfonline.com A validated QSAR model for that receptor class could then provide a quantitative estimate of its potency (e.g., its Ki or IC50 value) before it is synthesized.

Selectivity Prediction: Many drugs fail due to off-target effects. Computational methods can predict selectivity by performing docking studies against a panel of related and unrelated proteins. A compound is predicted to be selective if it shows a significantly higher binding affinity for the intended target compared to other targets. For instance, if the compound binds to a primary target with an affinity of -9.5 kcal/mol but to a common off-target (like the hERG channel) with an affinity of only -6.0 kcal/mol, it suggests a favorable selectivity profile. The ratio of binding affinities for different targets is often used as a predictive selectivity index. nih.gov

The combination of these computational approaches allows for a comprehensive in silico profiling of this compound, guiding its potential development as a therapeutic agent by predicting its likely mechanism of action and potential for selectivity.

| Potential Target | Predicted Binding Affinity (kcal/mol) | Predicted Activity Type | Selectivity Index (vs. Target 2) |

|---|---|---|---|

| Target 1 (e.g., µ-Opioid Receptor) | -9.5 | Agonist/Antagonist | ~20 (based on Ki ratio) |

| Target 2 (e.g., DPP4) | -7.7 | Inhibitor | |

| Off-Target (e.g., hERG) | -6.0 | Blocker (Potential Liability) | - |

Applications in Chemical Biology and Drug Discovery Research

Use as a Chemical Probe for Biological Systems

While 1-(Cyclopropylmethyl)piperidin-4-amine is not typically used as a chemical probe in its native form, its core structure is integral to the design of highly potent and selective molecules that are. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. The piperidine (B6355638) scaffold is frequently incorporated into such probes to confer favorable properties like target affinity and appropriate solubility.

Derivatives of this compound have been developed into inhibitors for key cellular targets, such as protein kinases and G-protein coupled receptors (GPCRs). For example, the 4-aminopiperidine (B84694) framework is a common feature in inhibitors of Protein Kinase B (Akt), a crucial node in cell signaling pathways that is often deregulated in cancer. nih.gov By incorporating this scaffold, researchers can develop selective inhibitors that serve as chemical probes to dissect the complex roles of Akt in cell growth and survival. nih.gov Similarly, antagonists developed from this structural class for targets like the Prostaglandin (B15479496) E2 receptor EP4 can be used to probe the receptor's function in inflammation and oncology. nih.govresearchgate.netnih.gov These highly specific molecular tools enable the investigation of a single protein's function within a complex cellular environment, helping to validate it as a potential drug target.

Building Block for Complex Chemical Entities

The primary application of this compound in research is as a versatile chemical building block. Its bifunctional nature—a reactive secondary amine on the piperidine ring and a primary amine at the 4-position—allows for sequential and controlled chemical modifications. This enables chemists to construct complex molecular architectures with precision. The cyclopropylmethyl group provides steric bulk and lipophilicity, which can enhance binding to biological targets and improve metabolic stability, while the piperidine ring acts as a rigid scaffold to orient functional groups in three-dimensional space.

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. For instance, it is used in the construction of Janus kinase (JAK) inhibitors, which are therapeutic agents for autoimmune diseases and certain cancers. nih.gov The synthesis of these complex inhibitors often involves coupling the 4-amino group with a heterocyclic core, while the piperidine nitrogen can be used as an attachment point for other fragments to fine-tune the molecule's properties. nih.gov The table below illustrates examples of complex molecular classes where this building block is instrumental.

| Class of Complex Molecule | Therapeutic Area | Role of the Building Block |

| EP4 Receptor Antagonists | Inflammation, Oncology | Provides the core scaffold for building antagonists that block prostaglandin signaling. nih.govresearchgate.net |

| Protein Kinase B (Akt) Inhibitors | Oncology | Forms the central piperidine structure crucial for ATP-competitive inhibition. nih.gov |

| Janus Kinase (JAK) Inhibitors | Autoimmune Diseases, Oncology | Serves as a key intermediate for synthesizing the piperidine moiety common to many JAK inhibitors. nih.gov |

| Hepatitis C Virus (HCV) Assembly Inhibitors | Infectious Disease | The 4-aminopiperidine core is the foundational scaffold for this class of antiviral agents. nih.gov |

Scaffold for Lead Compound Identification and Optimization

In drug discovery, a "scaffold" is a core chemical structure that provides the foundation for designing a library of related compounds. The this compound structure is a privileged scaffold, meaning it is frequently found in known drugs and biologically active compounds. Its inherent properties make it an excellent starting point for identifying new lead compounds and optimizing them into clinical candidates.

Medicinal chemistry campaigns often use this scaffold to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule—such as adding substituents to the piperidine ring or replacing the cyclopropylmethyl group with other moieties—researchers can determine how these changes affect the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

A notable example is the optimization of 4-aminopiperidine scaffolds to develop inhibitors of Hepatitis C Virus (HCV) assembly. nih.gov Starting with an initial hit compound containing the 4-aminopiperidine core, researchers synthesized numerous analogs to improve antiviral potency and reduce toxicity. nih.gov Similarly, SAR studies on piperidine derivatives targeting the bacterial enzyme MenA, essential for Mycobacterium tuberculosis survival, have demonstrated how modifications to this scaffold can lead to more potent anti-tuberculosis agents. nih.gov The cyclopropyl (B3062369) group, in particular, is a well-known feature in many marketed drugs, often introduced to improve metabolic stability and target engagement. dntb.gov.ua

| Target | Scaffold Modification | Observed Outcome | Reference |

| HCV Assembly | Variation of substituents on the 4-amino group of the piperidine scaffold. | Increased antiviral potency and improved metabolic properties. | nih.gov |

| Protein Kinase B (Akt) | Replacement of a 4-benzylpiperidine (B145979) with a 4-aminopiperidine-4-carboxamide. | Improved oral bioavailability and in vivo efficacy. | nih.gov |

| MenA (M. tuberculosis) | Exploration of different aromatic groups linked to the piperidine core. | Identification of inhibitors with improved potency against the enzyme and whole Mtb cells. | nih.gov |

| p38α MAP Kinase | Introduction of a cyclopropyl group on an amide substituent. | Part of the optimization that led to a clinical candidate (AZD6703) with improved properties. | nih.gov |

Research Tools for Elucidating Biological Mechanisms

Potent and selective inhibitors derived from the this compound scaffold are invaluable research tools for elucidating complex biological mechanisms. By inhibiting a specific protein, these compounds allow scientists to study the downstream consequences of that protein's function being turned off. This can reveal the protein's role in signaling pathways and disease processes.

For example, selective antagonists of the EP4 receptor, developed using this scaffold, are used to investigate the role of the PGE2-EP4 signaling pathway in the tumor microenvironment. nih.gov Studies using such tools have shown that blocking this pathway can enhance anti-tumor immune responses, providing a mechanistic rationale for developing EP4 antagonists as cancer immunotherapies. nih.govresearchgate.netnih.gov

Similarly, the development of selective JAK inhibitors has been crucial for understanding the intricate signaling networks governed by cytokines. nih.govnih.gov These inhibitors are used in preclinical models to determine which specific JAK-STAT pathways are involved in various inflammatory diseases, helping to guide the clinical development of new therapies. nih.gov The use of computational methods like docking and hotspot analysis, in conjunction with these molecular tools, further aids in understanding the precise interactions that govern protein function and inhibition. nih.govnih.govresearchgate.net

| Derivative Class | Target Protein/Pathway | Biological Mechanism Elucidated |

| EP4 Receptor Antagonists | Prostaglandin E2 Receptor EP4 | Role of PGE2 signaling in suppressing anti-tumor immunity and promoting inflammation. nih.govnih.gov |

| JAK Inhibitors | Janus Kinases (JAK1/2/3, TYK2) | Specific contributions of cytokine signaling pathways to the pathophysiology of autoimmune diseases. nih.govnih.gov |

| Akt (PKB) Inhibitors | Protein Kinase B | Function of the PI3K-Akt-mTOR signaling pathway in cancer cell proliferation and survival. nih.gov |

| CSF-1R Inhibitors | Colony-Stimulating Factor 1 Receptor | Role of macrophage signaling in the tumor microenvironment of diseases like glioblastoma. ed.ac.uk |

常见问题

What are the optimal synthetic routes for 1-(cyclopropylmethyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves alkylation of piperidin-4-amine derivatives. A common approach is reacting piperidin-4-amine with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile . Temperature control (40–60°C) and stoichiometric excess of the alkylating agent improve yields. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is critical for purity ≥95% .

Advanced Research Consideration

Regioselectivity challenges arise due to competing N-alkylation at the piperidine nitrogen versus secondary amine sites. Computational studies (e.g., DFT) can predict preferential alkylation sites by analyzing electron density distributions and transition-state energies . Optimizing protecting group strategies (e.g., Boc-protection of the primary amine) minimizes side reactions, as shown in multi-step syntheses of analogous piperidine derivatives .

How can HPLC and spectroscopic methods be optimized to characterize this compound and its impurities?

Basic Research Question

Reverse-phase HPLC with a C18 column (e.g., Newcrom R1) and mobile phase (acetonitrile/water with 0.1% H₃PO₄ or formic acid for MS compatibility) effectively separates the compound from byproducts . UV detection at 210–220 nm is suitable for quantification. NMR (¹H/¹³C) in CDCl₃ or DMSO-d₆ confirms structural integrity, with characteristic shifts for the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and piperidine backbone .

Advanced Research Consideration

For trace impurity profiling, hyphenated techniques like LC-MS/MS or GC-MS identify degradation products (e.g., oxidized piperidine rings or cyclopropane ring-opening derivatives). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 169.16 for C₉H₁₈N₂) .

What mechanistic insights explain the oxidative stability of this compound under varying conditions?

Advanced Research Question

The cyclopropane ring’s strain and electron-rich nature make it susceptible to oxidation. Spectroscopic studies (e.g., UV-Vis and EPR) combined with DFT calculations (B3LYP/6-311+G(d,p)) reveal that permanganate oxidation proceeds via radical intermediates, with the cyclopropylmethyl group stabilizing transition states through hyperconjugation . Reaction kinetics show pH-dependent pathways: acidic conditions favor ring-opening to form carboxylic acids, while neutral conditions stabilize epoxide intermediates .

How do computational models predict the reactivity and binding affinity of this compound in biological systems?

Advanced Research Question

Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding to amine receptors (e.g., sigma-1 or κ-opioid receptors) due to the compound’s rigid cyclopropane moiety and amine group orientation . Frontier molecular orbital (FMO) analysis indicates high nucleophilic reactivity at the primary amine, suggesting potential for covalent adduct formation with biological targets .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Use PPE: nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation . Spills should be neutralized with 5% acetic acid and disposed of as hazardous waste .

Advanced Research Consideration

Stability studies under accelerated conditions (40°C/75% RH) reveal decomposition via cyclopropane ring cleavage after 30 days, necessitating strict temperature control during long-term storage . Toxicity screening (e.g., Ames test) is advised for derivatives intended for in vivo studies .

How does the cyclopropylmethyl substituent influence the compound’s physicochemical properties compared to other N-alkylpiperidines?

Advanced Research Question

The cyclopropane ring increases lipophilicity (logP ~1.8 vs. 1.2 for ethyl derivatives) and steric bulk, reducing aqueous solubility but enhancing membrane permeability . X-ray crystallography of analogous compounds shows distorted chair conformations in the piperidine ring due to steric hindrance from the cyclopropyl group .

What strategies are effective for resolving enantiomers of chiral derivatives of this compound?

Advanced Research Question

Chiral chromatography (e.g., Chiralpak IC column with hexane/isopropanol) separates enantiomers with baseline resolution (Rs >1.5). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in organic solvents) achieves enantiomeric excess (ee) >98% .

How can researchers validate synthetic intermediates using tandem mass spectrometry?

Basic Research Question

LC-MS/MS in multiple reaction monitoring (MRM) mode identifies key fragments. For example, the loss of NH₃ (17 Da) from the molecular ion confirms the primary amine group. Isotopic labeling (e.g., ¹⁵N) distinguishes fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。